molecular formula C12H15ClN2O2 B1462176 [1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol CAS No. 1094234-12-4

[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol

Cat. No.: B1462176
CAS No.: 1094234-12-4
M. Wt: 254.71 g/mol
InChI Key: GNCGNBNEEGAAGC-UHFFFAOYSA-N
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Description

“[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol” is a chemical compound that has been of great interest in the scientific community. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H15ClN2O2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 254.71 g/mol. More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of various piperidin-4-yl methanol derivatives has been explored, highlighting methods for condensing specific chloro-benzene sulfonyl chlorides with piperidin-4-yl]-diphenyl-methanol, utilizing methylene dichloride as a solvent and triethylamine as the base. These compounds were characterized by spectroscopic techniques and confirmed by X-ray crystallography, revealing detailed structural information including crystal systems, space groups, and molecular conformations (Benakaprasad et al., 2007), (Girish et al., 2008), (Prasad et al., 2008).

Antimicrobial Activity

  • Research has been conducted on the synthesis of new pyridine derivatives, including 2-chloropyridine-3-carboxylic acid, to assess their in vitro antimicrobial activity against various strains of bacteria and fungi, indicating the potential for these compounds to be used in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-2-1-10(7-14-11)12(17)15-5-3-9(8-16)4-6-15/h1-2,7,9,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCGNBNEEGAAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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